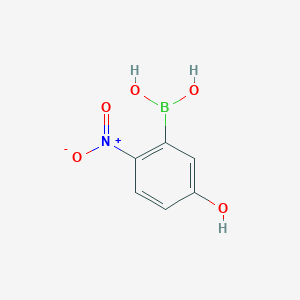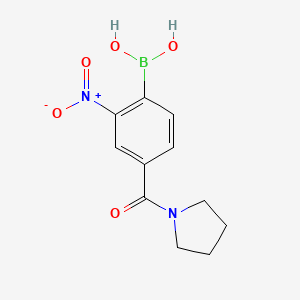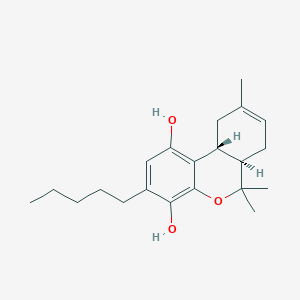
(-)-11-Hydroxy-| currency8-tetrahydrocannabinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-11-Hydroxy-Δ8-tetrahydrocannabinol: is a psychoactive compound derived from the cannabis plant. It is a metabolite of Δ8-tetrahydrocannabinol (Δ8-THC), which is an isomer of the more well-known Δ9-tetrahydrocannabinol (Δ9-THC). This compound has garnered attention due to its unique properties and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-11-Hydroxy-Δ8-tetrahydrocannabinol typically involves the conversion of cannabidiol (CBD) into Δ8-THC through a chemical process known as isomerization. This process involves the rearrangement of atoms within the CBD molecule to yield Δ8-THC. Isomerization can occur through various methods, including acidic or basic conditions, heat, or catalytic reactions .
Industrial Production Methods: Industrial production of (-)-11-Hydroxy-Δ8-tetrahydrocannabinol often involves large-scale isomerization of CBD extracted from hemp. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (-)-11-Hydroxy-Δ8-tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of (-)-11-Hydroxy-Δ8-tetrahydrocannabinol. These derivatives are studied for their unique pharmacological properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-11-Hydroxy-Δ8-tetrahydrocannabinol is used as a reference standard for analytical methods, including chromatography and mass spectrometry. It helps in the identification and quantification of cannabinoids in various samples .
Biology: Biologically, this compound is studied for its interaction with the endocannabinoid system. It serves as a tool to understand the physiological and pharmacological effects of cannabinoids on the human body .
Medicine: In medicine, (-)-11-Hydroxy-Δ8-tetrahydrocannabinol is investigated for its potential therapeutic applications. It has shown promise in managing conditions such as nausea, pain, anxiety, and neurodegenerative diseases .
Industry: Industrially, this compound is used in the formulation of pharmaceutical products. Its stability and unique properties make it suitable for various applications, including transdermal patches and oral formulations .
Mécanisme D'action
Molecular Targets and Pathways: (-)-11-Hydroxy-Δ8-tetrahydrocannabinol primarily interacts with the endocannabinoid system, specifically the CB1 and CB2 receptors. It exhibits a lower affinity for these receptors compared to Δ9-THC, leading to milder psychoactive effects. The compound’s mechanism of action involves modulation of neurotransmitter release, resulting in its therapeutic effects .
Comparaison Avec Des Composés Similaires
Δ8-Tetrahydrocannabinol (Δ8-THC): An isomer of Δ9-THC with similar but milder psychoactive effects.
Δ9-Tetrahydrocannabinol (Δ9-THC): The most well-known psychoactive compound in cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Uniqueness: (-)-11-Hydroxy-Δ8-tetrahydrocannabinol is unique due to its distinct chemical structure and pharmacological profile. It offers therapeutic benefits with reduced psychoactivity compared to Δ9-THC, making it a valuable compound for medical research and applications .
Propriétés
Formule moléculaire |
C21H30O3 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h9,12,15-16,22-23H,5-8,10-11H2,1-4H3/t15-,16-/m1/s1 |
Clé InChI |
VUACIIASMNRNBB-HZPDHXFCSA-N |
SMILES isomérique |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1O)(C)C)C)O |
SMILES canonique |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1O)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



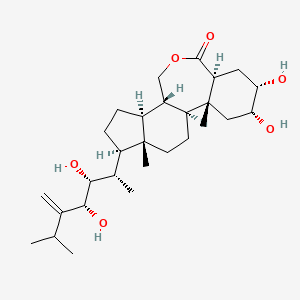
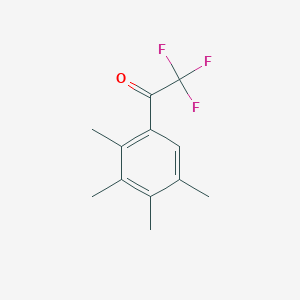
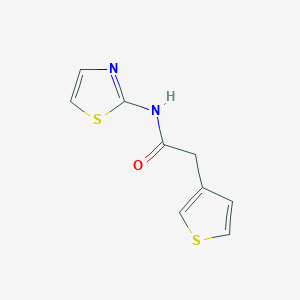
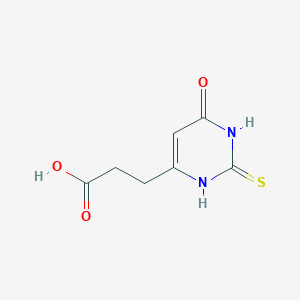
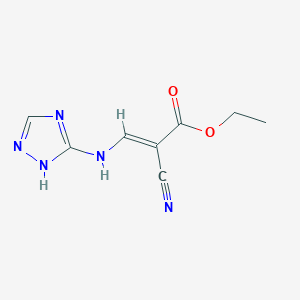
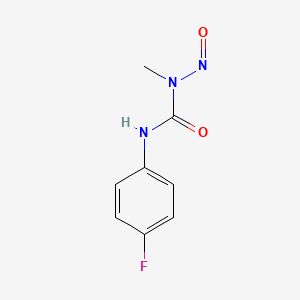
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
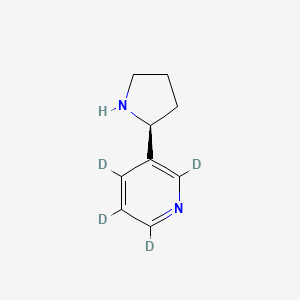

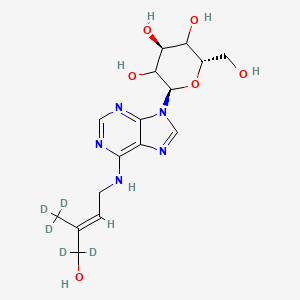
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
